6-methyl-5H-Pyrrolo[3,2-d]pyrimidine
Overview
Description
6-methyl-5H-Pyrrolo[3,2-d]pyrimidine is a type of pyrrolopyrimidine, a class of compounds that have been studied for many years as potential lead compounds for the development of antiproliferative agents . Pyrrolopyrimidines are sterically and electronically similar to the naturally occurring purine nucleobases . They have seen widespread biological activity and have been extensively utilized in the design of small molecule inhibitors .
Molecular Structure Analysis
The molecular structure of 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine is characterized by a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a pyrrole ring . The compound contains a methyl group at the 6-position .Chemical Reactions Analysis
While specific chemical reactions involving 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine are not available, pyrimidines in general have been known to undergo a variety of reactions . For instance, they have been involved in [3 + 3] annulation reactions with amidines under Cu-catalysis .Scientific Research Applications
Potential Anti-Cancer Therapeutics
6-methyl-5H-Pyrrolo[3,2-d]pyrimidine derivatives have been investigated for their potential as anti-cancer therapeutics. Research focused on N5-substituted pyrrolo[3,2-d]pyrimidines, revealing their ability to act as DNA or RNA alkylators. This makes them promising candidates for antiproliferative agents, with specific attention on the N5 position of the pyrrole ring for enhancing antiproliferative activity (Cawrse et al., 2019).
Fluorescent Analogs for Oligonucleotide Study
6-methyl-5H-Pyrrolo[3,2-d]pyrimidine derivatives have been used as fluorescent analogs of cytidine and deoxycytidine in oligonucleotide studies. These compounds, such as pyrrolo-dC, serve as useful tools for examining the structure and behavior of oligonucleotides, providing valuable insights into nucleic acid research (Berry et al., 2004).
Antimicrobial and Anticancer Activities
Pyrrolo[2,3‐d]pyrimidines, including derivatives of 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine, have demonstrated both anticancer and antimicrobial activities. The synthesis and biological evaluation of these compounds have shown potential in the development of new therapeutic agents (Quijano et al., 1990).
Glycinamide Ribonucleotide Formyltransferase Inhibitors
These derivatives have been identified as potent inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in nucleotide biosynthesis. This property suggests their potential in cancer treatment, particularly targeting folate receptor-specific pathways (Deng et al., 2008).
Novel Synthetic Pathways
Research has also focused on improved synthetic procedures for creating various pyrrolo[2,3-d]pyrimidines, including the 6-methyl variant. These advancements in synthesis techniques are crucial for the efficient production of these compounds for further biological studies (Itoh et al., 1989).
Antiviral Activities
Certain pyrrolo[2,3-d]pyrimidine nucleosides related to toyocamycin and sangivamycin, which include modifications of the 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine structure, have shown promising antiviral activities. These findings expand the potential applications of these compounds beyond cancer therapeutics (Gupta et al., 1989).
Future Directions
Pyrrolopyrimidines, including 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine, have shown promise in the development of antitumor agents . Future research could focus on further exploring the antiproliferative potential of these compounds, as well as their potential as DNA or RNA alkylators . Additionally, the development of more potent and effective targeted kinase inhibitors (TKIs) is a promising area of research .
properties
IUPAC Name |
6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-7(10-5)3-8-4-9-6/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPUMURDABAISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663910 | |
Record name | 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5H-Pyrrolo[3,2-d]pyrimidine | |
CAS RN |
91724-58-2 | |
Record name | 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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